molecular formula C4H6N4O3S2 B12420494 Acetazolamide-13C2,d3

Acetazolamide-13C2,d3

Cat. No.: B12420494
M. Wt: 227.25 g/mol
InChI Key: BZKPWHYZMXOIDC-SCDGQEOFSA-N
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Description

Acetazolamide-13C2,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of acetazolamide, which is a well-known carbonic anhydrase inhibitor. Acetazolamide is primarily used in the treatment of glaucoma, epilepsy, altitude sickness, and certain types of edema. The isotopic labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetazolamide-13C2,d3 involves the incorporation of carbon-13 and deuterium into the acetazolamide molecule. The process typically starts with the preparation of isotopically labeled precursors. One common method involves the use of carbon-13 labeled acetic anhydride and deuterium-labeled ammonia. These precursors undergo a series of reactions, including acetylation and cyclization, to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common to separate and purify the final product from any impurities or by-products .

Chemical Reactions Analysis

Types of Reactions

Acetazolamide-13C2,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isotopically labeled derivatives of acetazolamide, which are used for different research purposes .

Scientific Research Applications

Acetazolamide-13C2,d3 has a wide range of applications in scientific research:

Mechanism of Action

Acetazolamide-13C2,d3 exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate and hydrogen ions, which in turn reduces the reabsorption of sodium and water in the kidneys. This diuretic effect is beneficial in treating conditions like glaucoma and edema. The isotopic labeling does not alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and drug interactions. This makes it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C4H6N4O3S2

Molecular Weight

227.25 g/mol

IUPAC Name

2,2,2-trideuterio-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9)/i1+1D3,2+1

InChI Key

BZKPWHYZMXOIDC-SCDGQEOFSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[13C](=O)NC1=NN=C(S1)S(=O)(=O)N

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)N

Origin of Product

United States

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